molecular formula C8H5FN2O2 B13079602 2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid

2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid

Cat. No.: B13079602
M. Wt: 180.14 g/mol
InChI Key: BCXGRPJEKATTLL-UHFFFAOYSA-N
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Description

2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid is a chemical compound with the molecular formula C8H5FN2O2 It is characterized by the presence of a cyanopyridine ring and a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, the fluorination of pyridine by complex aluminum fluoride and copper fluoride at high temperatures (450–500 °C) can yield fluoropyridine derivatives . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive intermediates. The choice of reagents and conditions would be optimized for yield and purity, ensuring the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different functionalized products.

Scientific Research Applications

2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit enzymes by mimicking natural substrates, leading to the formation of stable enzyme-inhibitor complexes. The cyanopyridine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid is unique due to the presence of both a cyanopyridine ring and a fluoroacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

2-(5-cyanopyridin-3-yl)-2-fluoroacetic acid

InChI

InChI=1S/C8H5FN2O2/c9-7(8(12)13)6-1-5(2-10)3-11-4-6/h1,3-4,7H,(H,12,13)

InChI Key

BCXGRPJEKATTLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(C(=O)O)F)C#N

Origin of Product

United States

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